Picrasidine S

Cancer Research Hepatocellular Carcinoma Natural Product Pharmacology

Procure Picrasidine S as a lead adjuvant candidate for therapeutic cancer vaccines. Its unique cGAS-IFN-I activation & CD8+ T cell anti-tumor immunity differ from alum. Use as a potent cytotoxic lead (IC50 5.5μM HepG2) for HCC SAR studies, or a validated antibacterial reference against MRSA/MSSA. Ensure precise mechanism & superior potency over generic β-carbolines.

Molecular Formula C30H29N4O4+
Molecular Weight 509.6 g/mol
CAS No. 112503-87-4
Cat. No. B178226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePicrasidine S
CAS112503-87-4
SynonymsPicrasidine S
Molecular FormulaC30H29N4O4+
Molecular Weight509.6 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1NC3=C2C(=CN=C3C4CCCC5=[N+]4C=C(C6=C5NC7=C6C=CC=C7OC)OC)OC
InChIInChI=1S/C30H28N4O4/c1-35-20-12-6-9-17-25-23(38-4)15-34-18(28(25)32-26(17)20)10-7-11-19(34)29-30-24(22(37-3)14-31-29)16-8-5-13-21(36-2)27(16)33-30/h5-6,8-9,12-15,19H,7,10-11H2,1-4H3,(H,31,33)/p+1
InChIKeyZHIAAGUQJJWYBK-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Structure & Identifiers


Interactive Chemical Structure Model





Picrasidine S (CAS 112503-87-4): A Dimeric β-Carboline Alkaloid with Distinct Adjuvant and Cytotoxic Profile


Picrasidine S is a dimeric β-carboline alkaloid isolated from the traditional medicinal plant Picrasma quassioides (Simaroubaceae) [1]. It belongs to the harmala alkaloid class and features an indolotetrahydroquinolizinium (ITHQ) skeleton, a unique structural motif among bis-β-carboline dimers [2]. Unlike simpler β-carboline monomers such as harmine or harmaline, Picrasidine S exhibits a dual functional profile: potent cytotoxicity against select cancer cell lines and, notably, a distinct mechanism of immune activation via the cGAS-IFN-I pathway, which positions it as a novel vaccine adjuvant candidate [3]. Its commercial availability as a research-grade natural product (≥98% purity) supports its procurement for specialized pharmacological and chemical studies .

Why Picrasidine S (CAS 112503-87-4) Cannot Be Replaced by Generic β-Carboline Alkaloids


The β-carboline alkaloid family is broad, encompassing simple monomers like harmine and complex dimers such as picrasidines F, G, Q, R, and T. However, substituting Picrasidine S with a generic β-carboline or even a closely related picrasidine dimer (e.g., Picrasidine G or R) introduces significant scientific risk due to profound differences in biological activity and mechanism. Picrasidine S is distinguished by a unique combination of two critical properties: 1) a distinct cellular cytotoxicity spectrum with superior potency in hepatic cancer cells compared to its closest structural analogs [1]; and 2) a specific and novel molecular mechanism—cGAS-IFN-I pathway activation—that is not a class-wide property but rather a unique feature of Picrasidine S among its dimeric analogs, driving its function as a potent vaccine adjuvant [2]. These differential activities are not predictable from structure alone and render simple substitution invalid for applications requiring either this specific cytotoxic profile or this precise immunomodulatory mechanism.

Quantitative Evidence Differentiating Picrasidine S (CAS 112503-87-4) from Its Closest Analogs


Superior Cytotoxicity in Hepatic Cancer Cells: Direct Comparison with Picrasidine G and T

In a direct comparative assay, Picrasidine S (2) demonstrates significantly higher cytotoxicity against HepG2 liver cancer cells than its close structural analogs Picrasidine G (1) and Picrasidine T (3). Picrasidine S exhibits an IC50 of 5.5 μM, which is over 11-fold more potent than Picrasidine G (IC50 = 64.6 μM) and 3.5-fold more potent than Picrasidine T (IC50 = 19.5 μM) in the same cell line [1].

Cancer Research Hepatocellular Carcinoma Natural Product Pharmacology

Potent cGAS-IFN-I Pathway Activation: A Mechanism Absent in Structural Analogs and Common Adjuvants

Picrasidine S is a potent inducer of Type I Interferon (IFN-I) through the activation of the cGAS-IFN-I pathway. This mechanism is not shared by other picrasidine family members (e.g., Picrasidine G, R, T) or the widely used clinical adjuvant aluminum hydroxide (alum), which primarily induces a TH2-biased humoral response and is a poor activator of cellular immunity [1].

Immunology Vaccine Adjuvant Discovery cGAS-STING Pathway

Broad-Spectrum Cytotoxicity Profile: Differentiation from Picrasidine R's Inactivity

Across a panel of four cancer cell lines (THP-1 leukemia, MCF-7 breast, HepG2 liver, A375 melanoma), Picrasidine S (2) shows consistent and potent cytotoxic activity with IC50 values ranging from 3.3 to 20.4 μM. In stark contrast, the related dimer Picrasidine R (4) is largely inactive, with IC50 values exceeding 100 μM against three of the four cell lines tested [1].

Cancer Research Multi-Cancer Screening Natural Product Cytotoxicity

Verified Antibacterial Activity Against Drug-Resistant Strains (MRSA and MSSA)

Picrasidine S demonstrates potent antibacterial activity against clinically relevant drug-resistant strains, including two strains of methicillin-resistant Staphylococcus aureus (MRSA) and two strains of methicillin-sensitive S. aureus (MSSA). This activity is part of a broader antibacterial profile observed for several picrasidine-type alkaloids isolated from P. quassioides .

Antimicrobial Research Drug-Resistant Bacteria Natural Product Antibiotics

First Total Synthesis Enables Structural Diversification and Scalable Procurement

The first total synthesis of Picrasidine S was achieved in 2023 via a divergent strategy using a regio-selective aza-[4+2] cycloaddition. This synthesis provides a reliable, scalable source of the compound and enables access to non-natural derivatives for structure-activity relationship (SAR) studies. Computational analysis of the cycloaddition step explains the unique regioselectivity (ΔΔG = 3.77 kcal mol⁻¹) [1].

Organic Chemistry Total Synthesis Natural Product Derivatization

Procurement-Driven Application Scenarios for Picrasidine S (CAS 112503-87-4)


Immuno-Oncology Vaccine Adjuvant Development

Procure Picrasidine S as a lead adjuvant candidate for developing therapeutic cancer vaccines. The compound's unique ability to activate the cGAS-IFN-I pathway and promote CD8+ T cell-mediated anti-tumor immunity, as demonstrated in preclinical mouse models [1], makes it highly suitable for research programs targeting cancers where cellular immunity is paramount. It serves as a direct tool for studying this pathway and a comparative benchmark against alum-based adjuvants that fail to induce such a response.

Hepatocellular Carcinoma (HCC) Drug Discovery Lead

Use Picrasidine S as a validated, potent cytotoxic lead compound (IC50 = 5.5 μM against HepG2 cells) for structure-activity relationship (SAR) studies aimed at developing novel HCC therapeutics. Its >10-fold superiority over Picrasidine G in this specific cell line [2] provides a clear starting point for medicinal chemistry optimization focused on liver cancer.

Multi-Cancer Cell Panel Screening and Mechanistic Deconvolution

Employ Picrasidine S as a reference compound in broad-spectrum cancer cell panel screens (e.g., NCI-60) to identify sensitive cancer types based on its distinct cytotoxicity fingerprint (active against leukemia, breast, liver, and melanoma cell lines) [2]. Its differential activity compared to the inactive Picrasidine R can be leveraged to probe the structural determinants of picrasidine cytotoxicity and its underlying molecular targets.

Anti-MRSA Drug Discovery and Natural Product Library Enrichment

Incorporate Picrasidine S into antimicrobial screening libraries as a confirmed natural product with activity against drug-resistant MRSA and MSSA strains . It serves as a tool compound for validating new antibacterial assays and as a scaffold for generating semi-synthetic derivatives to combat antibiotic resistance, complementing its primary oncological and immunological applications.

Synthetic Methodology Benchmarking and Natural Product Diversification

Utilize Picrasidine S as a target for demonstrating the utility and efficiency of novel synthetic methodologies, particularly those involving complex dimeric alkaloid construction or late-stage C–H functionalization. The published total synthesis route [3] also provides a platform for generating novel, non-natural analogs to explore uncharted chemical and biological space within the bis-β-carboline family.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Picrasidine S

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.